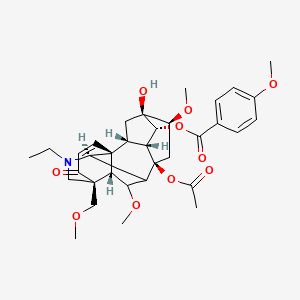
Yunaconitoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yunaconitoline is a naturally occurring alkaloid isolated from the roots of Aconitum bulleyanum. It has a molecular formula of C₃₄H₄₃NO₁₀ and a molecular weight of 625.69 g/mol . This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Yunaconitoline is primarily extracted from natural sources, specifically the roots of Aconitum bulleyanum. The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified to achieve a high level of purity, typically around 98% .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The roots of Aconitum bulleyanum are harvested and subjected to solvent extraction. The crude extract is then purified using chromatographic techniques to isolate this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Yunaconitoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives of this compound.
Scientific Research Applications
Yunaconitoline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Yunaconitoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in pain and inflammation pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may inhibit the activity of pro-inflammatory enzymes and receptors, leading to its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Yunaconitoline is unique due to its complex structure and specific biological activities. Similar compounds include other alkaloids isolated from Aconitum species, such as:
Aconitine: Known for its potent neurotoxic and cardiotoxic effects.
Mesaconitine: Similar in structure to aconitine but with different pharmacological properties.
Hypaconitine: Another alkaloid with significant biological activities, including analgesic and anti-inflammatory effects.
These compounds share structural similarities with this compound but differ in their specific biological activities and therapeutic potentials .
Properties
IUPAC Name |
[(1R,2R,3R,4R,5S,6S,8R,10R,13R,17S,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,18-dimethoxy-13-(methoxymethyl)-14-oxo-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-15-en-4-yl] 4-methoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H43NO10/c1-7-35-16-31(17-40-3)22(37)12-13-32-21-14-33(39)23(42-5)15-34(45-18(2)36,25(28(32)35)26(43-6)27(31)32)24(21)29(33)44-30(38)19-8-10-20(41-4)11-9-19/h8-13,21,23-29,39H,7,14-17H2,1-6H3/t21-,23+,24-,25?,26+,27-,28-,29-,31+,32-,33+,34-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTGLCWQWPWURU-LDZUBTFUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C3C(C4C1C3(C=CC2=O)C5CC6(C(CC4(C5C6OC(=O)C7=CC=C(C=C7)OC)OC(=O)C)OC)O)OC)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@]2([C@H]3[C@H](C4[C@@H]1[C@]3(C=CC2=O)[C@@H]5C[C@@]6([C@H](C[C@]4([C@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)OC(=O)C)OC)O)OC)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

